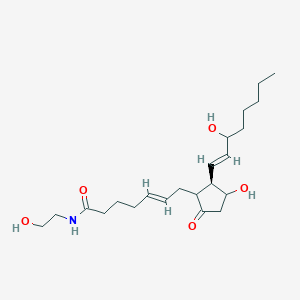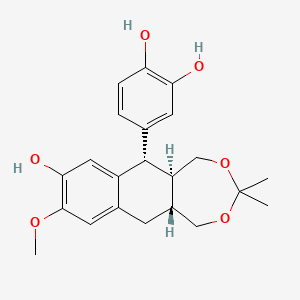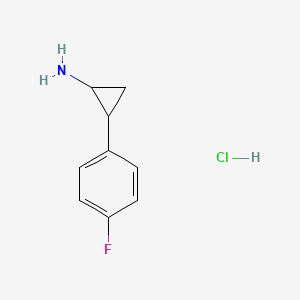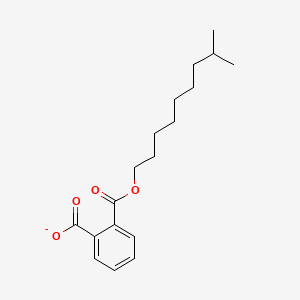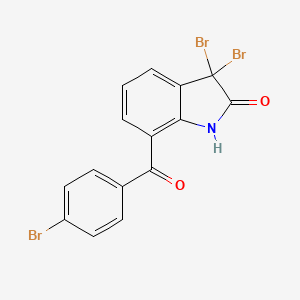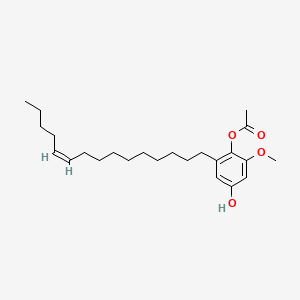
6-Acetoxy Belamcandol B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Acetoxy Belamcandol B is a natural compound that belongs to the family of belamcandol. . This compound has gained significant attention due to its potential therapeutic and environmental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Acetoxy Belamcandol B can be synthesized through various chemical reactions involving its precursor, Belamcandol B. The synthesis typically involves acetylation reactions where an acetoxy group is introduced to the Belamcandol B molecule. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound involves the extraction of Belamcandol B from the seeds of Belamcanda chinensis followed by chemical modification. The extraction process includes solvent extraction techniques using solvents like ethanol or methanol. The extracted Belamcandol B is then subjected to acetylation to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Acetoxy Belamcandol B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The acetoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents or nucleophiles under controlled temperature and pressure.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of Belamcandol B.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
6-Acetoxy Belamcandol B has diverse applications in scientific research:
Chemistry: Used as a biochemical reagent in proteomics research.
Biology: Studied for its role in inhibiting enzymes like 5-lipoxygenase, which is involved in inflammatory processes.
Medicine: Potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: Used in the development of environmentally friendly pesticides and herbicides
Mécanisme D'action
The mechanism of action of 6-Acetoxy Belamcandol B involves its interaction with specific molecular targets. It inhibits the activity of enzymes like 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes, inflammatory mediators. By inhibiting this enzyme, this compound reduces inflammation and oxidative stress .
Comparaison Avec Des Composés Similaires
Belamcandol A: Another compound from the same family with similar anti-inflammatory properties.
Belamcandol C: Known for its antioxidant activities.
Belamcandol D: Studied for its potential use in cancer therapy.
Uniqueness of 6-Acetoxy Belamcandol B: this compound stands out due to its specific acetoxy group, which enhances its bioavailability and potency compared to other belamcandols. Its unique structure allows for more efficient inhibition of 5-lipoxygenase, making it a promising candidate for therapeutic applications .
Propriétés
IUPAC Name |
[4-hydroxy-2-methoxy-6-[(Z)-pentadec-10-enyl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(26)19-23(27-3)24(21)28-20(2)25/h7-8,18-19,26H,4-6,9-17H2,1-3H3/b8-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHINANGVRSSGQ-FPLPWBNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC1=C(C(=CC(=C1)O)OC)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
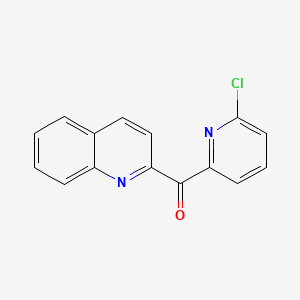
![Diclazuril 6-Carboxylic Acid [(4-Chlorophenyl)cyanomethyl]-2,6-dichlorophenyl-4-amide](/img/structure/B565946.png)
